molecular formula C8H16NO9P B8701824 (5-Acetamido-3,4,6-trihydroxyoxan-2-yl)methyl dihydrogen phosphate

(5-Acetamido-3,4,6-trihydroxyoxan-2-yl)methyl dihydrogen phosphate

Cat. No. B8701824
M. Wt: 301.19 g/mol
InChI Key: BRGMHAYQAZFZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05516665

Procedure details

In one process, GlcN-6-P was acetylated in THF/water using N-acetylsuccinimide (NAS) to form GlcNAc-6-P. Acetic anhydride can also be used. That N-acetyl compound was treated with an enzyme preparation from Candida utilis containing N-acetylglucosamine phosphomutase (EC 2.7.5.2) and UDP-GlcNAc pyrophosphorylase (EC 2.7.7.23) to first form GlcNAc-1-P and then UDP-GlcNAc in the presence of UTP and inorganic pyrophosphatase (EC 3.6.1.1) to destroy the inorganic pyrophosphate formed.
Name
GlcN-6-P
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:12][P:13]([OH:16])([OH:15])=[O:14])[C@H:2]1[O:7][C@H:6]([OH:8])[C@H:5]([NH2:9])[C@@H:4]([OH:10])[C@@H:3]1[OH:11].[C:17](N1C(=O)CCC1=O)(=[O:19])[CH3:18]>C1COCC1.O>[CH3:18][C:17]([NH:9][CH:5]1[CH:6]([OH:8])[O:7][CH:2]([CH2:1][O:12][P:13]([OH:16])([OH:15])=[O:14])[CH:3]([OH:11])[CH:4]1[OH:10])=[O:19] |f:2.3|

Inputs

Step One
Name
GlcN-6-P
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)N)O)O)OP(=O)(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.